molecular formula C10H13NO2 B15074526 Methyl alpha-cyano-1-cyclohexene-1-acetate CAS No. 80632-53-7

Methyl alpha-cyano-1-cyclohexene-1-acetate

Cat. No.: B15074526
CAS No.: 80632-53-7
M. Wt: 179.22 g/mol
InChI Key: PZHBBPQFEOOLQL-UHFFFAOYSA-N
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Description

Methyl alpha-cyano-1-cyclohexene-1-acetate is an organic compound with the molecular formula C10H13NO2 It is characterized by a cyclohexene ring substituted with a cyano group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl alpha-cyano-1-cyclohexene-1-acetate typically involves the reaction of cyclohexene with a cyanoacetic acid derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Amino derivatives, alcohol derivatives.

Scientific Research Applications

Methyl alpha-cyano-1-cyclohexene-1-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl alpha-cyano-1-cyclohexene-1-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

    Methyl alpha-cyano-1-cyclopentene-1-acetate: Similar structure but with a cyclopentene ring.

    Ethyl alpha-cyano-1-cyclohexene-1-acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl alpha-cyano-1-cyclohexene-1-acetate is unique due to its specific combination of a cyclohexene ring, a cyano group, and a methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

80632-53-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-cyano-2-(cyclohexen-1-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h5,9H,2-4,6H2,1H3

InChI Key

PZHBBPQFEOOLQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=CCCCC1

Origin of Product

United States

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